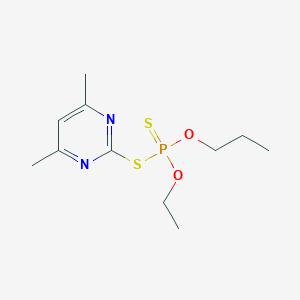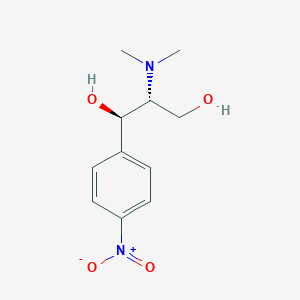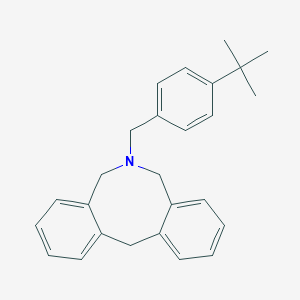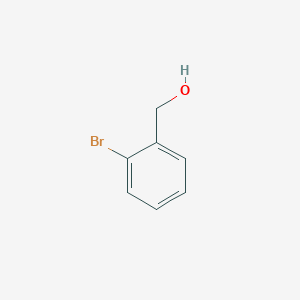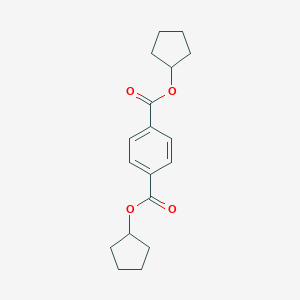
Terephthalic acid, dicyclopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalic acid, dicyclopentyl ester (TPAC) is a chemical compound that is widely used in scientific research for its unique properties. TPAC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is also known as dicyclopentyl terephthalate or DCPT. TPAC is used as a starting material for the synthesis of other chemicals and polymers.
Wirkmechanismus
TPAC acts as a crosslinking agent by forming ester bonds between polymer chains. This improves the mechanical properties of the polymer such as tensile strength, elasticity, and heat resistance. TPAC also acts as a plasticizer by reducing the glass transition temperature of the polymer. This makes the polymer more flexible and easier to process. TPAC can also act as a stabilizer by inhibiting the degradation of the polymer due to heat, light, or oxygen.
Biochemische Und Physiologische Effekte
TPAC is not known to have any significant biochemical or physiological effects. It is not toxic and has low volatility. However, it is recommended to handle TPAC with care as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
TPAC is a versatile and useful chemical compound for scientific research. It is relatively easy to synthesize and has a high purity. TPAC can be used as a starting material for the synthesis of various polymers and specialty chemicals. TPAC has good thermal and chemical stability, which makes it suitable for use in harsh environments. However, TPAC has some limitations. It is insoluble in water, which makes it difficult to handle in aqueous systems. TPAC is also relatively expensive compared to other starting materials.
Zukünftige Richtungen
There are several future directions for research on TPAC. One area of research is the synthesis of new polymers and specialty chemicals using TPAC as a building block. Another area of research is the development of new applications for TPAC in areas such as electronics, optics, and biomedicine. TPAC can also be used as a model compound for studying the behavior of ester bonds in polymers and other materials. Finally, research can be conducted on the environmental impact of TPAC and its degradation products.
Synthesemethoden
TPAC can be synthesized by the reaction of terephthalic acid with cyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction produces water as a byproduct and TPAC as the main product. The synthesis can also be carried out using cyclopentanone instead of cyclopentanol. The reaction is exothermic and requires careful temperature control. The yield of TPAC can be improved by using a high boiling solvent such as xylene or toluene.
Wissenschaftliche Forschungsanwendungen
TPAC is used as a starting material for the synthesis of various polymers such as polyesters, polyamides, and polyurethanes. It is also used as a monomer for the synthesis of thermoplastic elastomers. TPAC is used as a crosslinking agent for epoxy resins and as a plasticizer for PVC. TPAC is a useful building block for the synthesis of specialty chemicals such as liquid crystals, photoresists, and adhesives.
Eigenschaften
CAS-Nummer |
18699-50-8 |
|---|---|
Produktname |
Terephthalic acid, dicyclopentyl ester |
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
dicyclopentyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-5-1-2-6-15)13-9-11-14(12-10-13)18(20)22-16-7-3-4-8-16/h9-12,15-16H,1-8H2 |
InChI-Schlüssel |
GNGVJTMHQIYXRV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
Kanonische SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
Andere CAS-Nummern |
18699-50-8 |
Synonyme |
Terephthalic acid dicyclopentyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



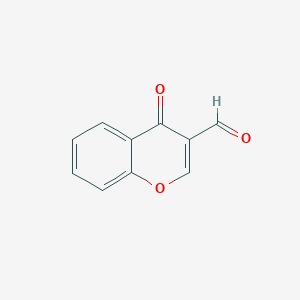
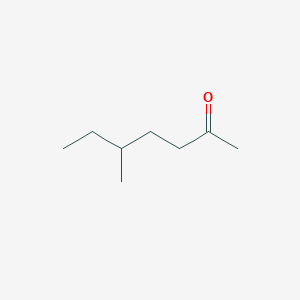
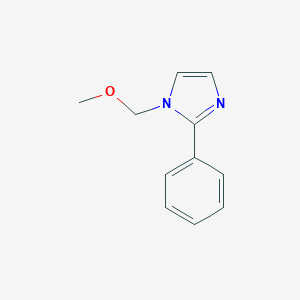
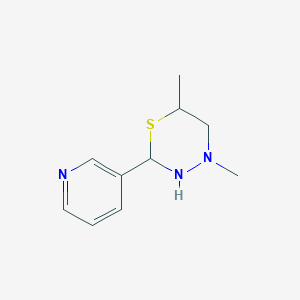
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
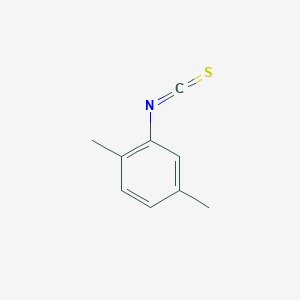
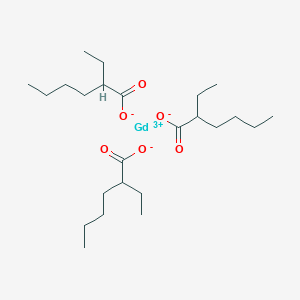
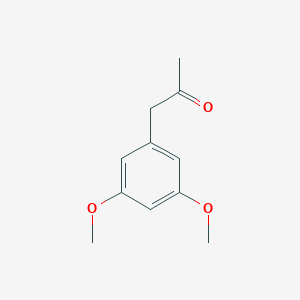
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
